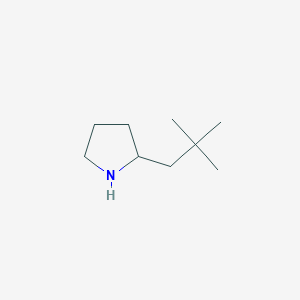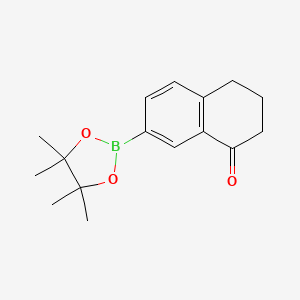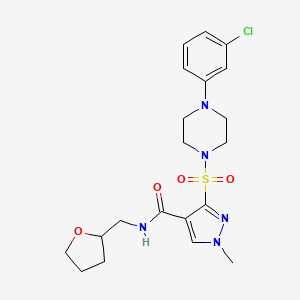![molecular formula C20H26N4O2 B2436818 2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide CAS No. 1031961-58-6](/img/structure/B2436818.png)
2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide, also known as A-674563, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to further understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Bioactivation of Mutagens via Sulfation
Research has shown that sulfation is a critical step in the biotransformation of xenobiotics, traditionally associated with inactivation. However, this process, when involving compounds with sulfonamide groups, can lead to the generation of electrophilic cations capable of forming DNA adducts. This pathway highlights the dual role of sulfation in drug metabolism and mutagenesis, providing a deeper understanding of sulfonamide reactivity and its implications in drug design and environmental health (Glatt, 1997).
Antimicrobial Properties of Sulfonamide Derivatives
The antimicrobial evaluation of novel compounds incorporating the sulfonamide moiety, such as pyrazolo[1,5-a]pyrimidines, has shown significant activity against bacteria and fungi. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents, which could be essential in the fight against drug-resistant infections (Alsaedi, Farghaly, & Shaaban, 2019).
Environmental Degradation of Sulfonamides
The degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. illustrates a novel microbial strategy involving ipso-hydroxylation followed by fragmentation. This mechanism, leading to the elimination of sulfonamide antibiotics from the environment, is critical for understanding the fate of these compounds post-usage and their potential impact on antibiotic resistance propagation (Ricken et al., 2013).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-6-8-17(9-7-15)13-21-18(25)14-26-19-12-16(2)22-20(23-19)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHBKVVQXZCOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}-N-[(4-methylphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2436740.png)

![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)
![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)
![N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2436747.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)


